![molecular formula C19H11F5N2O3 B2411028 7-hydroxy-5-oxo-N-(2,3,4,5,6-pentafluorophenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide CAS No. 477855-06-4](/img/structure/B2411028.png)
7-hydroxy-5-oxo-N-(2,3,4,5,6-pentafluorophenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The molecule is a complex organic compound with multiple functional groups. It contains a pyrido[3,2,1-ij]quinoline core, which is a type of heterocyclic compound. Heterocycles are commonly found in a wide range of products including pharmaceuticals, dyes, and polymers .
Molecular Structure Analysis
The molecule contains a pyrido[3,2,1-ij]quinoline core, a hydroxy group, a carbonyl group, and a pentafluorophenyl group. The presence of these groups can significantly influence the molecule’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the hydroxy group might be involved in hydrogen bonding, the carbonyl group could undergo nucleophilic addition reactions, and the pentafluorophenyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the hydroxy and carbonyl groups could increase its polarity and potentially its solubility in polar solvents .Scientific Research Applications
- Recently, derivatives of this compound were investigated for their interaction with the cannabinoid type 2 receptor (CB2). These derivatives acted as either agonists or inverse agonists/antagonists in vitro and demonstrated anti-osteoarthritic activity in vivo .
- The synthesis, pharmacological profile, and molecular modeling of a series of twenty-three new 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamides were explored to develop selective CB2 ligands. Ten of these compounds exhibited potent and selective binding to the CB2 receptor, with K values ranging from 48.46 to 0.45 nM and CB1/CB2 selectivity indices (SI) ranging from >206 to >4739. Notably, compounds 54 and 55 were high-affinity CB2 inverse agonists, while 57 acted as an agonist .
- Another avenue of research involves the compound’s antifungal properties. Novel 7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamides were discovered to possess strong and selective antifungal activity against Cryptococcus gattii, an emerging fungal pathogen . This finding suggests potential therapeutic applications in treating fungal infections.
- The compound’s structure and reactivity make it valuable for heterocyclic synthesis. Focused reviews discuss its synthetic approaches and applications in constructing related heterocycles, including four- to seven-membered rings. Many of these heterocycles exhibit unique biological activities .
Cannabinoid Receptor Ligands
Antifungal Activity
Heterocyclic Synthesis
Future Directions
Mechanism of Action
Target of Action
The compound, also known as 4-hydroxy-2-oxo-N-(2,3,4,5,6-pentafluorophenyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carboxamide, primarily targets the Cannabinoid Type 2 Receptor (CB2) . The CB2 receptor plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory.
Mode of Action
The compound interacts with the CB2 receptor either as an agonist or as an inverse agonist/antagonist . As an agonist, it binds to the receptor and activates it, leading to a physiological response. As an inverse agonist/antagonist, it binds to the receptor but instead of activating it, it blocks or dampens the receptor’s activity.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability.
More studies are needed to fully understand its mechanism of action, pharmacokinetics, and the influence of environmental factors on its action .
properties
IUPAC Name |
4-hydroxy-2-oxo-N-(2,3,4,5,6-pentafluorophenyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F5N2O3/c20-10-11(21)13(23)15(14(24)12(10)22)25-18(28)9-17(27)8-5-1-3-7-4-2-6-26(16(7)8)19(9)29/h1,3,5,27H,2,4,6H2,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJVRXCUQFBXTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NC4=C(C(=C(C(=C4F)F)F)F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F5N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-5-oxo-N-(2,3,4,5,6-pentafluorophenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.